molecular formula C10H13NO2 B14847216 5-Hydroxy-2-isopropylbenzamide

5-Hydroxy-2-isopropylbenzamide

Cat. No.: B14847216
M. Wt: 179.22 g/mol
InChI Key: NBGWVIJBAXLRHI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-isopropylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 5-position and an isopropyl (-CH(CH₃)₂) group at the 2-position of the benzene ring. This substitution pattern confers unique physicochemical properties, such as enhanced polarity from the hydroxyl group and increased lipophilicity due to the isopropyl substituent.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-hydroxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(12)5-9(8)10(11)13/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

NBGWVIJBAXLRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropylbenzamide typically involves the condensation of 5-hydroxy-2-isopropylbenzoic acid with an appropriate amine under acidic or basic conditions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Hydroxy-2-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The pharmacological and chemical behavior of benzamide derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-Hydroxy-2-isopropylbenzamide with structurally related compounds:

Table 1: Structural Features of Key Benzamide Derivatives
Compound Name Substituents (Positions) Functional Group Key Differences Reference
This compound -OH (5), -CH(CH₃)₂ (2) Hydroxyl and branched alkyl substituent -
3-Hydroxy-2-(isobutyrylamino)benzamide -OH (3), -NHCOC(CH₃)₂ (2) Amide linkage, isobutyryl group
2-Aminobenzamide -NH₂ (2) Amino group instead of hydroxyl/isopropyl
5-Isopropyl-2,4-dimethoxybenzaldehyde -OCH₃ (2,4), -CH(CH₃)₂ (5) Methoxy groups, aldehyde functionality

Key Observations :

  • Substituent Position : The 5-hydroxy group in this compound contrasts with the 3-hydroxy group in Chen et al.’s compound, which may alter hydrogen-bonding networks and solubility .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and stability:

Table 2: Physicochemical Data of Selected Compounds
Compound Name Molecular Weight (g/mol) Solubility (Water) LogP Key Property Reference
This compound 193.23* Low ~2.1* Moderate lipophilicity -
3-Hydroxy-2-(isobutyrylamino)benzamide 222.25 Moderate 1.8 Amide-driven crystallinity
5-Isopropyl-2,4-dimethoxybenzaldehyde 208.26 Insoluble 2.5 High volatility (aldehyde group)

*Estimated via computational tools (e.g., ChemDraw).

Analysis :

  • Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methoxy-substituted analogs like 5-Isopropyl-2,4-dimethoxybenzaldehyde, which is highly hydrophobic .
  • Lipophilicity (LogP) : The isopropyl group increases LogP relative to unsubstituted benzamides, suggesting better lipid membrane penetration.

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